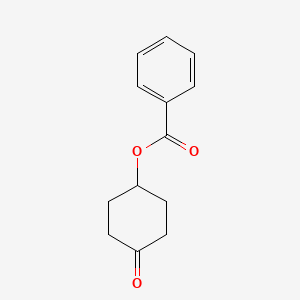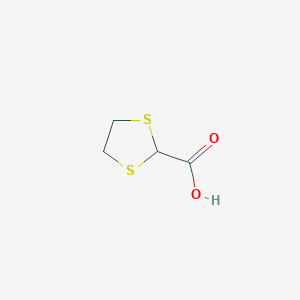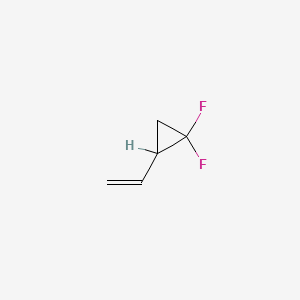
1,1-Difluoro-2-vinylcyclopropane
Descripción general
Descripción
1,1-Difluoro-2-vinylcyclopropane is a chemical compound with the molecular formula C5H6F2 . It has a molecular weight of 104.0979 .
Molecular Structure Analysis
The molecular structure of 1,1-Difluoro-2-vinylcyclopropane consists of a three-membered cyclopropane ring with two fluorine atoms attached to one carbon atom and a vinyl group attached to another carbon atom .Physical And Chemical Properties Analysis
1,1-Difluoro-2-vinylcyclopropane is a liquid with a refractive index of 1.368 . It has a density of 0.986 g/mL at 25 °C .Aplicaciones Científicas De Investigación
- 1,1-Difluoro-2-vinylcyclopropane is used as a building block in chemical synthesis .
- It has a molecular weight of 104.10 and its empirical formula is C5H6F2 .
- It’s stored at a temperature between 2-8°C .
- The functionalization of organic molecules with fluorine substituents, such as in 1,1-Difluoro-2-vinylcyclopropane, has grown rapidly due to its applications in fields like medicine, agriculture, or materials sciences .
- Fluorine forms stable bonds to carbon and due to its high electronegativity, it can profoundly modify the physicochemical properties of the parent molecules .
- In biologically active materials, fluorine substituents can affect the charge distribution, electrostatic surface, and solubility of chemical entities, often leading to useful outcomes .
Chemical Synthesis
Medicine, Agriculture, and Materials Sciences
- 1,1-Difluoro-2-vinylcyclopropane derivatives play a significant role in both ring-forming and ring-opening reactions .
- These reactions are part of the most intensively developing fields of organic chemistry .
- The methods for obtaining difluorocyclopropanes as single enantiomers are also examined .
- Cyclopropane and cyclopropene fragments, which are present in the structures of many biologically active substances, such as antibiotics, anticancer, and antimycotic preparations, controllers of plant growth and fruit ripening, and insecticides .
- Geminal dihalocyclopropanes, especially the fluoro derivatives, form an important class of organic compounds .
- They have the ability to participate in synthetically useful reactions due to the presence of both, ring strain and of the gem-dihalomethylene fragment .
- Thus, they are of interest not only for the direct application as biologically active substances and functional materials but also as precursors to other fluorine-containing compounds .
Ring-Forming and Ring-Opening Reactions
Biologically Active Substances
- Vinyl cyclopropanes, such as 1,1-Difluoro-2-vinylcyclopropane, are amongst the most useful building blocks in organic synthesis .
- Their easy opening and capacity to generate dipoles have been exploited for the synthesis of cyclopentanes with good yields and sometimes excellent stereoselectivities .
- This process is used in the synthesis of a variety of complex organic molecules .
- Incorporating a fluorine group into natural compounds, like in 1,1-Difluoro-2-vinylcyclopropane, has been widely accepted as a powerful tool for discovering new drugs .
- The number of medicinal preparations containing at least one fluorine atom in the structure is now very high .
- This is due to the unique properties of fluorine, including its high electronegativity and ability to form stable bonds with carbon .
Synthesis of Cyclopentanes
Drug Discovery
Safety And Hazards
Direcciones Futuras
The functionalization of organic molecules with fluorine substituents, such as in 1,1-Difluoro-2-vinylcyclopropane, has grown rapidly due to its applications in fields like medicine, agriculture, or materials sciences . The importance of 1,1-difluorocyclopropane derivatives in synthesis is being reviewed, and several examples are provided to highlight the biological importance of this class of compounds .
Propiedades
IUPAC Name |
2-ethenyl-1,1-difluorocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2/c1-2-4-3-5(4,6)7/h2,4H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLGRUGHFNFAFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10989211 | |
| Record name | 2-Ethenyl-1,1-difluorocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10989211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoro-2-vinylcyclopropane | |
CAS RN |
694-34-8 | |
| Record name | 1,1-Difluoro-2-vinylcyclopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethenyl-1,1-difluorocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10989211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 694-34-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



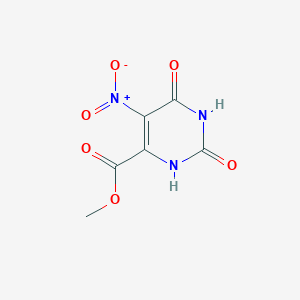
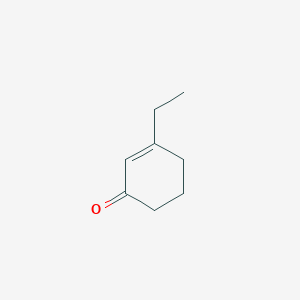
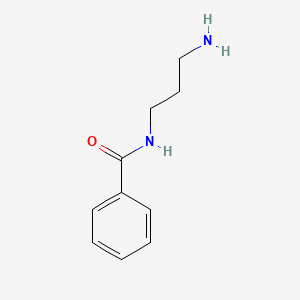
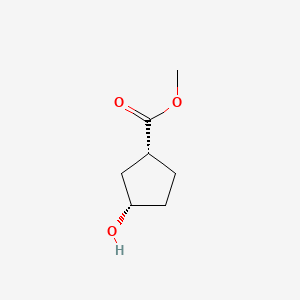
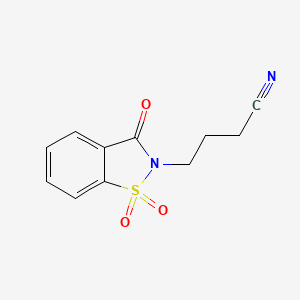
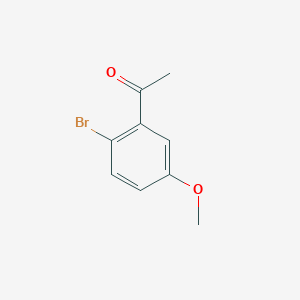
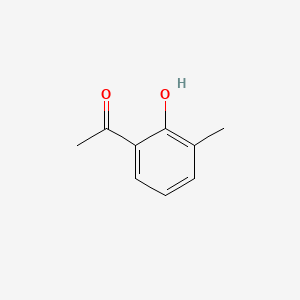
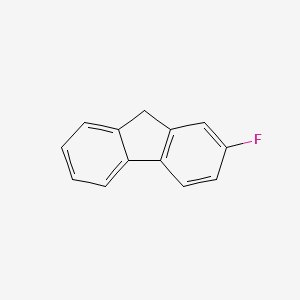
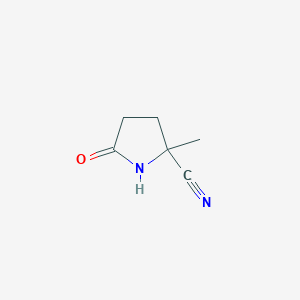
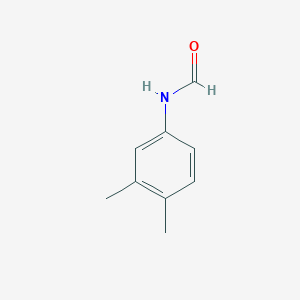
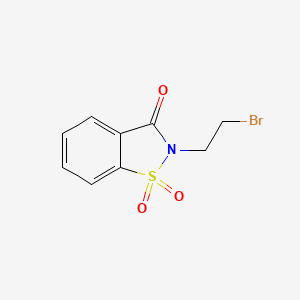
![Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B1330300.png)
